molecular formula C19H22FN3O3S B2815744 Ethyl 1-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperidine-4-carboxylate CAS No. 1286722-04-0

Ethyl 1-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperidine-4-carboxylate

Cat. No. B2815744
CAS RN: 1286722-04-0
M. Wt: 391.46
InChI Key: URGWJIOTTKTUSE-UHFFFAOYSA-N
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Description

“Ethyl 1-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperidine-4-carboxylate” is a complex organic compound that contains several functional groups and rings, including a thiazole ring, a piperidine ring, and an azetidine ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This suggests that substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the retrieved papers, thiazoles in general are known to undergo a variety of chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Antimicrobial Activity

A study synthesized ethyl 2-aminobenzo[d]thiazole-6-carboxylate derivatives, investigating their biological properties, including antibacterial and antifungal activities. These compounds show potential in antimicrobial application due to their good antibacterial and antifungal properties (Shafi, Rajesh, & Senthilkumar, 2021).

Anticancer Activity

Research focused on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated them as anticancer agents. Several compounds exhibited low IC50 values, indicating strong anticancer activities comparable to doxorubicin, a reference anticancer drug (Rehman et al., 2018).

Drug Discovery and Development

A study reported the synthesis and biological evaluation of thiazole-aminopiperidine hybrid analogues as novel inhibitors against Mycobacterium tuberculosis, showing significant activity in both in vitro and in vivo assays. This highlights the potential of such compounds in developing new antituberculosis drugs (Jeankumar et al., 2013).

Pharmacological Research

The design and synthesis of GPIIb/IIIa integrin antagonists incorporating new conformational restriction units, including substituted benzamidine structures, were explored for their potential in antithrombotic treatment. This illustrates the application of such compounds in creating new therapeutic options for acute phase treatments (Hayashi et al., 1998).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the wide range of biological activities exhibited by thiazoles, this compound could be a promising candidate for drug development .

properties

IUPAC Name

ethyl 1-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c1-2-26-18(25)12-6-8-22(9-7-12)17(24)13-10-23(11-13)19-21-16-14(20)4-3-5-15(16)27-19/h3-5,12-13H,2,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGWJIOTTKTUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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